molecular formula C8H10N2 B1313837 1,2,3,4-Tetrahydro-2,6-naphthyridine CAS No. 31786-18-2

1,2,3,4-Tetrahydro-2,6-naphthyridine

Cat. No.: B1313837
CAS No.: 31786-18-2
M. Wt: 134.18 g/mol
InChI Key: KPZPSEIHRIDPKH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of naphthyridine, characterized by the presence of two nitrogen atoms in a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

1,2,3,4-Tetrahydro-2,6-naphthyridine is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .

Safety and Hazards

1,2,3,4-Tetrahydro-2,6-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the hazard classifications . The safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

1,6-Naphthyridines, which include 1,2,3,4-Tetrahydro-2,6-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on the development of more ecofriendly, safe, and atom-economical approaches for the synthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid can be used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives . This reaction involves the formation of endo intermediates in a regio- and stereoselective manner.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2,6-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZPSEIHRIDPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482494
Record name 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31786-18-2
Record name 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31786-18-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described for 1,2,3,4-tetrahydro-2,6-naphthyridine?

A1: The research paper [] outlines a novel six-step synthesis of this compound starting from 2-methylpyrazine. This method emphasizes achieving a high total yield (47.3%) through a series of reactions including condensation, elimination, addition of a double bond with an amine, amino group protection, cyclic addition/exclusion, and final deprotection.

Q2: How is the structure of the synthesized this compound confirmed?

A2: The researchers employed various spectroscopic techniques to confirm the structure of the synthesized compound. These included proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis [].

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